molecular formula C15H21N7O3S B11360213 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylacetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylacetamide

Cat. No.: B11360213
M. Wt: 379.4 g/mol
InChI Key: QZNRHJJAZHHGCM-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, an acetamido group, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the acetamido and cyclopentyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Acetamido Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Cyclopentyl Group: This can be done through alkylation reactions using cyclopentyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: As a probe to study biological processes involving the triazole and oxadiazole moieties.

    Medicine: Potential use as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: Application in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole and oxadiazole rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPENTYL-2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-CYCLOPENTYL-2-{[5-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-CYCLOPENTYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of both the acetamido and oxadiazole groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

Properties

Molecular Formula

C15H21N7O3S

Molecular Weight

379.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C15H21N7O3S/c1-3-22-14(12-13(16-9(2)23)21-25-20-12)18-19-15(22)26-8-11(24)17-10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,17,24)(H,16,21,23)

InChI Key

QZNRHJJAZHHGCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=NON=C3NC(=O)C

Origin of Product

United States

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